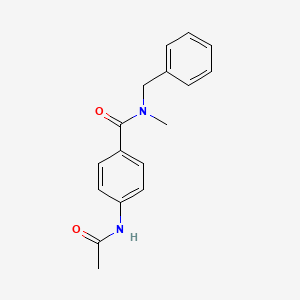

4-(acetylamino)-N-benzyl-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(acetylamino)-N-benzyl-N-methylbenzamide involves multiple steps, including acetylation, reduction, and various substitution reactions. For instance, compounds with similar structures have been synthesized through processes such as enantioselective synthesis, which involves starting from enantiopure precursors to achieve high yields and selectivity (Ramesh et al., 1999). Another method reported involves the reaction of specific crown ethers with acetic acid and hydroxylamine hydrochloride in the presence of a catalyst, demonstrating the variety of synthetic routes available for compounds with acetylamino and benzamide groups (Wei et al., 2004).

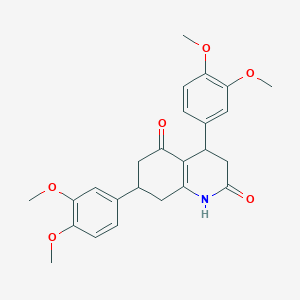

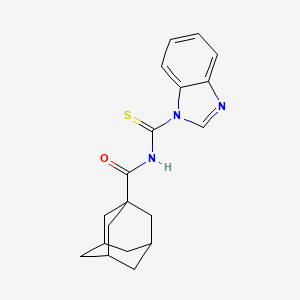

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's reactivity and potential interactions. For compounds like this compound, computational and spectroscopic methods, including NMR, UV-Vis, FT-IR, and Raman spectroscopy, have been employed to elucidate their structure. Quantum computational studies have been conducted to optimize the molecular geometry and explain vibrational frequencies, charge transfer mechanisms, and stability through natural bond orbital analysis (Rahuman et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound involves interactions with various reagents and conditions, leading to the formation of different products. The compound's reactivity has been explored in the context of creating potent analgesics and understanding their binding affinity to receptors, indicating its utility in medicinal chemistry (Elliott et al., 2016).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are essential for the compound's application in various fields. Crystallographic studies and solubility tests help in understanding the compound's behavior in different environments. For example, studies on related compounds have highlighted the importance of hydrogen-bonded dimers in the crystalline structure, which can influence the compound's solubility and melting point (Jedrzejas et al., 1995).

Applications De Recherche Scientifique

Pharmacological and Environmental Impacts

Pharmacological Research : N-substituted benzamides, similar to 4-(acetylamino)-N-benzyl-N-methylbenzamide, have been extensively studied for their psychoactive properties. For instance, compounds like U-47700 have shown significant impact on opioid receptors, indicating a potential for euphoric effects and abuse. Research emphasizes the importance of understanding these compounds' pharmacokinetics, toxicology, and potential for misuse to address public health concerns (Sharma et al., 2018).

Environmental Toxicology : The environmental fate and toxicology of compounds with similar structures, such as parabens and acetaminophen, have been reviewed. Studies highlight their persistence in aquatic environments and potential endocrine-disrupting effects, raising concerns about continuous exposure and the need for effective wastewater treatment strategies (Haman et al., 2015); (Qutob et al., 2022).

Research and Monitoring Recommendations

The studies underscore the significance of international early warning systems in monitoring emerging psychoactive substances. Pre-emptive research is essential to provide comprehensive drug metabolism and pharmacokinetic data, facilitating early detection in toxicological samples. Additionally, the stereochemistry of these compounds, affecting their potency, necessitates advanced detection methods to ensure accurate assessment and mitigate potential harms (Sharma et al., 2018).

- The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning (Sharma et al., 2018).

- Occurrence, fate, and behavior of parabens in aquatic environments: a review (Haman et al., 2015).

- A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation (Qutob et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

4-acetamido-N-benzyl-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-13(20)18-16-10-8-15(9-11-16)17(21)19(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGIKVGQWZAYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)

![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)

![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)

![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)

![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)

![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)